molecular formula C18H17ClF3NO2 B2966285 3-(3-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide CAS No. 1798523-25-7

3-(3-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide

Cat. No.: B2966285
CAS No.: 1798523-25-7
M. Wt: 371.78
InChI Key: ORLCPXRFYJDLGA-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone with a 3-chlorophenyl substituent and a hydroxyl-containing ethylamine side chain modified with a 4-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3NO2/c19-15-3-1-2-12(10-15)4-9-17(25)23-11-16(24)13-5-7-14(8-6-13)18(20,21)22/h1-3,5-8,10,16,24H,4,9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLCPXRFYJDLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations

Chlorophenyl Moieties: Common in NSAID hybrids (e.g., –5), these groups may facilitate anti-inflammatory effects via cyclooxygenase (COX) inhibition or receptor binding . Hydroxyl Groups: Unique to the target compound, the hydroxyl group introduces hydrogen-bonding capability, which may influence solubility and target affinity.

Synthetic Efficiency :

  • Schotten-Baumann reactions (e.g., ) typically achieve high yields (>89%) for amide bond formation. The target compound’s synthesis would likely follow similar conditions.
  • Lower yields in (27%) reflect challenges in purifying complex heterocyclic derivatives.

Spectroscopic Characterization :

  • 1H NMR : NH protons in amides resonate between 7.0–8.5 ppm (e.g., 7.97 ppm in ). Trifluoromethyl groups produce distinct 19F NMR signals near -60 ppm.
  • HRMS : Critical for confirming molecular weights, especially in fluorine-containing compounds (e.g., ).

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